molecular formula C12H10N2O2 B7420584 but-3-ynyl 1H-indazole-4-carboxylate

but-3-ynyl 1H-indazole-4-carboxylate

Cat. No.: B7420584
M. Wt: 214.22 g/mol
InChI Key: UYSDVTSLUDNHSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

But-3-ynyl 1H-indazole-4-carboxylate is an indazole-based ester compound featuring a but-3-ynyl (propargyl) group attached to the carboxylate moiety at the 4-position of the indazole ring. The indazole scaffold is a bicyclic aromatic system with two adjacent nitrogen atoms, and substitutions at the 1-, 3-, and 4-positions significantly influence its physicochemical and biological properties. The but-3-ynyl group introduces an alkyne functionality, which may confer reactivity for click chemistry or modulate lipophilicity and metabolic stability.

Properties

IUPAC Name

but-3-ynyl 1H-indazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-2-3-7-16-12(15)9-5-4-6-11-10(9)8-13-14-11/h1,4-6,8H,3,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYSDVTSLUDNHSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCOC(=O)C1=C2C=NNC2=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of but-3-ynyl 1H-indazole-4-carboxylate typically involves the reaction of an appropriate indazole derivative with a but-3-ynyl halide under basic conditions. The reaction can be carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

But-3-ynyl 1H-indazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, such as alcohols or amines.

    Substitution: The but-3-ynyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Indazole derivatives, including but-3-ynyl 1H-indazole-4-carboxylate, have been investigated for their anticancer, antiviral, and anti-inflammatory properties.

    Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of but-3-ynyl 1H-indazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in the Indazole Carboxylate Family

Isobutyl 1-Pentyl-1H-Indazole-3-Carboxylate ():

  • Molecular Formula : C₁₇H₂₄N₂O₂
  • Substitution Pattern :
    • Indazole Nitrogen : 1-pentyl group.
    • Carboxylate Position : 3-position (vs. 4-position in the target compound).
    • Ester Group : Isobutyl (branched alkyl) vs. but-3-ynyl (linear alkyne).
  • Physical Properties :
    • Purity: ≥98%
    • Stability: ≥5 years at -20°C.
    • UV/Vis: λₘₐₓ = 301 nm (indicative of π→π* transitions in the aromatic system).
  • Applications: Used as an analytical reference standard for synthetic cannabinoids. The 3-carboxylate and 1-pentyl substitutions are common in cannabinoid receptor ligands, suggesting that positional isomerism (3- vs. 4-carboxylate) in the target compound may alter receptor binding affinity or selectivity .

Alkyne-Containing Heterocycles

2-[1-(2-Amino-9H-purin-6-ylamino)-but-3-ynyl]-5-methyl-3-phenyl-3H-quinazolin-4-one ():

  • Structure: A quinazolinone derivative with a but-3-ynyl side chain linked to a purine-amino group.
  • Key Differences: Core Scaffold: Quinazolinone (vs. indazole in the target compound). Functionality: The alkyne is part of a larger substituent rather than an ester.
  • However, the electron-deficient indazole ring in the target compound may render its alkyne less reactive compared to aliphatic systems .

Data Table: Key Properties of Compared Compounds

Compound Name Core Structure Carboxylate Position Alkyne Group Molecular Formula MW Stability Applications
But-3-ynyl 1H-Indazole-4-Carboxylate Indazole 4 Yes C₁₂H₁₀N₂O₂ 214.2 Not reported Research/Pharmaceutical
Isobutyl 1-Pentyl-1H-Indazole-3-Carboxylate Indazole 3 No C₁₇H₂₄N₂O₂ 288.4 ≥5 years (-20°C) Synthetic cannabinoid analysis
2-Aryl-3-Halothiophenes Thiophene N/A Derived from but-3-ynyl Varies Varies Reaction-specific Organic synthesis

Critical Analysis of Structural and Functional Differences

  • Positional Isomerism : Moving the carboxylate from the 3- to 4-position on the indazole ring (as in the target compound) may disrupt conjugation with the aromatic system, altering electronic properties and bioactivity.
  • Alkyne vs.
  • Stability : The absence of a stabilizing alkyl chain on the indazole nitrogen (1H vs. 1-pentyl) in the target compound may reduce metabolic stability in biological systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.